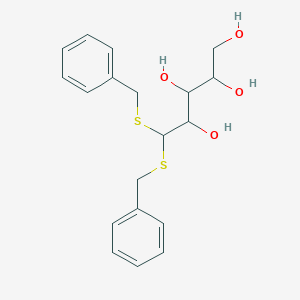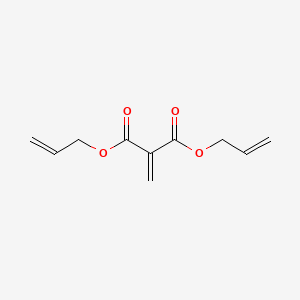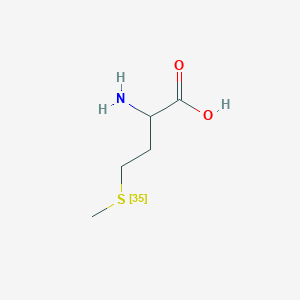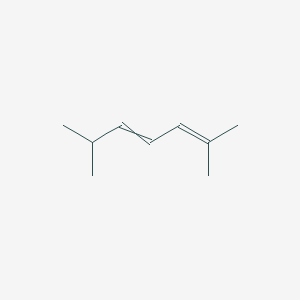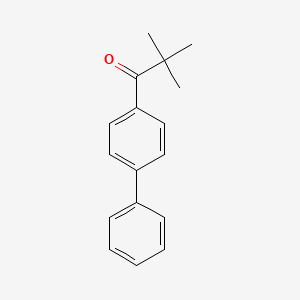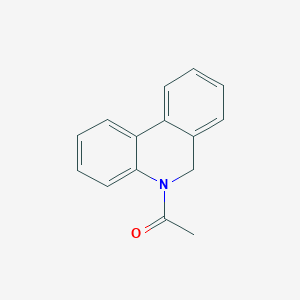
1-(6H-phenanthridin-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6H-phenanthridin-5-yl)ethanone is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound
準備方法
The synthesis of 1-(6H-phenanthridin-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of phenanthridine with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields
化学反応の分析
1-(6H-phenanthridin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Reagents such as Grignard reagents or organolithium compounds can be used to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenanthridinone derivatives, while reduction results in alcohols.
科学的研究の応用
1-(6H-phenanthridin-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer. Its derivatives have shown promise in preclinical studies for their ability to inhibit tumor growth.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(6H-phenanthridin-5-yl)ethanone involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
類似化合物との比較
1-(6H-phenanthridin-5-yl)ethanone can be compared with other phenanthridine derivatives, such as phenanthridinone and phenanthridine itself. These compounds share a common core structure but differ in their functional groups and chemical properties.
Similar compounds include:
Phenanthridinone: A closely related compound with a ketone group at a different position.
Phenanthridine: The parent compound without additional functional groups.
Phenanthridine derivatives: Various substituted phenanthridines with different functional groups.
特性
CAS番号 |
6327-08-8 |
|---|---|
分子式 |
C15H13NO |
分子量 |
223.27 g/mol |
IUPAC名 |
1-(6H-phenanthridin-5-yl)ethanone |
InChI |
InChI=1S/C15H13NO/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-9H,10H2,1H3 |
InChIキー |
NMDAFLHRXZQATQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CC2=CC=CC=C2C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
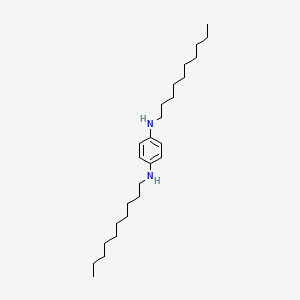
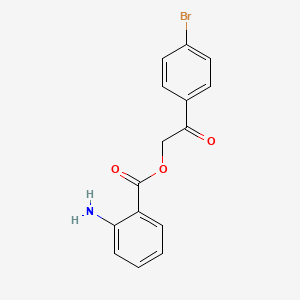
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
![5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14159354.png)
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
![ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14159358.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)
